5-(3,4-Dimethoxyphenyl)-6-hydroxybenzo[c][2,7]naphthyridin-4(6H)-one
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Overview
Description
5-(3,4-Dimethoxyphenyl)-6-hydroxybenzo[c][2,7]naphthyridin-4(6H)-one is a complex organic compound that belongs to the class of naphthyridines. This compound is characterized by its unique structure, which includes a naphthyridine core substituted with a 3,4-dimethoxyphenyl group and a hydroxy group. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-Dimethoxyphenyl)-6-hydroxybenzo[c][2,7]naphthyridin-4(6H)-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of 4-(β-carboxyethylamino)quinoline-3-carboxylic acids by heating them in acetic anhydride in the presence of potassium acetate . This method allows for the formation of the naphthyridine core, which is then further functionalized to introduce the 3,4-dimethoxyphenyl and hydroxy groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
5-(3,4-Dimethoxyphenyl)-6-hydroxybenzo[c][2,7]naphthyridin-4(6H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The naphthyridine core can be reduced to form dihydro or tetrahydro derivatives.
Substitution: The methoxy groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while alkylation can be performed using alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the naphthyridine core can produce dihydro or tetrahydro derivatives with varying degrees of saturation.
Scientific Research Applications
5-(3,4-Dimethoxyphenyl)-6-hydroxybenzo[c][2,7]naphthyridin-4(6H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Its potential therapeutic effects are being explored in the treatment of various diseases, including cancer and neurodegenerative disorders.
Industry: The compound is used in the development of new materials with specific properties, such as fluorescence and conductivity.
Mechanism of Action
The mechanism of action of 5-(3,4-Dimethoxyphenyl)-6-hydroxybenzo[c][2,7]naphthyridin-4(6H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity and modulating various biological pathways. For example, it may inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation .
Comparison with Similar Compounds
Similar Compounds
2′,4′-Dihydroxy-6′-methoxy-3′,5′-dimethylchalcone: This compound shares structural similarities with 5-(3,4-Dimethoxyphenyl)-6-hydroxybenzo[c][2,7]naphthyridin-4(6H)-one and exhibits similar biological activities.
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds also target similar molecular pathways and have potential therapeutic applications.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both methoxy and hydroxy groups. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
CAS No. |
81751-09-9 |
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Molecular Formula |
C20H16N2O4 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
5-(3,4-dimethoxyphenyl)-6-hydroxybenzo[f][2,7]naphthyridin-4-one |
InChI |
InChI=1S/C20H16N2O4/c1-25-16-8-7-12(11-17(16)26-2)19-18-14(9-10-21-20(18)23)13-5-3-4-6-15(13)22(19)24/h3-11,24H,1-2H3 |
InChI Key |
KXYDOIFSEKITKF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C3C(=CC=NC3=O)C4=CC=CC=C4N2O)OC |
Origin of Product |
United States |
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